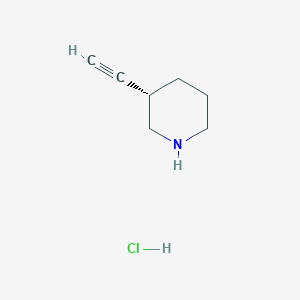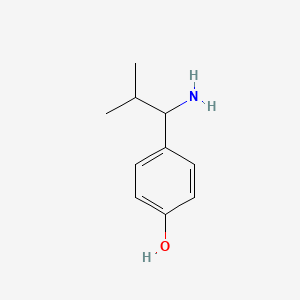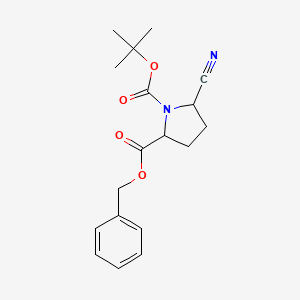
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core with hydroxy and nitro substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- typically involves the nitration of 8-hydroxyquinoline followed by cyclization. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro derivative is then subjected to cyclization to form the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
化学反应分析
Types of Reactions: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the nucleophile used.
科学研究应用
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Quinolin-2(1H)-ones: These compounds share the quinolinone core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group at the 4-position instead of the 8-position.
2,4-Dihydroxyquinolines: These compounds have hydroxy groups at both the 2- and 4-positions.
Uniqueness: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is unique due to the specific positioning of the hydroxy and nitro groups, which confer distinct chemical and biological properties. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups in the same molecule allows for a wide range of chemical reactivity and potential biological activities.
属性
分子式 |
C9H7N3O6-2 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC 名称 |
5-(dihydroxyamino)-7-dioxidoazaniumylidene-2-hydroxy-1H-quinolin-8-olate |
InChI |
InChI=1S/C9H8N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,10,15-16H,(H2-,13,14,17,18)/q-1/p-1 |
InChI 键 |
HGTXRZNBSPPLGG-UHFFFAOYSA-M |
手性 SMILES |
C1=C2C(=C(/C(=[N+](\[O-])/[O-])/C=C2N(O)O)[O-])NC(=C1)O |
规范 SMILES |
C1=C2C(=CC(=[N+]([O-])[O-])C(=C2NC(=C1)O)[O-])N(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)



